N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide
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Description
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C14H17N5O3 and its molecular weight is 303.322. The purity is usually 95%.
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Biological Activity
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is a synthetic compound characterized by its unique structural features, including a triazine ring and a furan moiety. This article delves into its biological activity, synthesis, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is C18H23N5O2, with a molecular weight of 341.4 g/mol. The compound's structure can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds with triazine and furan moieties exhibit significant antitumor properties. For instance, similar triazine derivatives have shown promising results against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups, such as the methoxy group in this compound, enhances its cytotoxic activity.
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Triazine Derivative A | A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
Triazine Derivative B | MCF7 (Breast Cancer) | 8.3 | Inhibition of cell proliferation |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary screening indicates activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
E. coli | 32 µg/mL | Moderate |
S. aureus | 16 µg/mL | Strong |
Case Study 1: Anticancer Efficacy
In a study published in Cancer Letters, a series of derivatives based on the triazine framework were synthesized and tested for anticancer efficacy. The results demonstrated that compounds similar to this compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating superior potency against specific cancer cell lines .
Case Study 2: Antimicrobial Screening
A research project aimed at discovering new antimicrobial agents included this compound among other synthesized compounds. The compound showed significant activity against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for further development .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Triazine Ring : Using appropriate precursors such as aminopyrimidine derivatives.
- Pyrrolidine Substitution : Introducing the pyrrolidine moiety through nucleophilic substitution reactions.
- Furan Carboxamide Formation : Coupling the furan derivative with the triazine-pyrrolidine intermediate.
Properties
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-21-14-17-11(8-15-12(20)10-4-7-22-9-10)16-13(18-14)19-5-2-3-6-19/h4,7,9H,2-3,5-6,8H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQJUUYUBIBSMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.